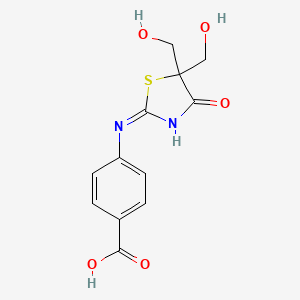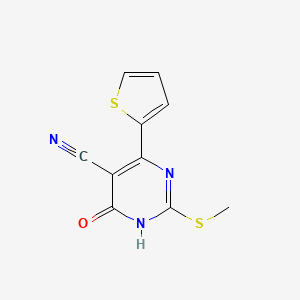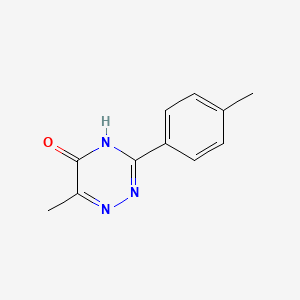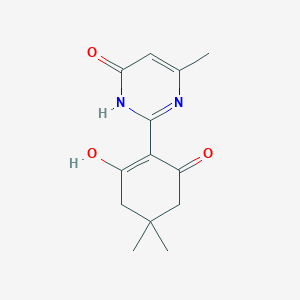![molecular formula C13H11ClN2O3 B1417540 3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one CAS No. 477868-38-5](/img/structure/B1417540.png)
3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one
Overview
Description
3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one is a useful research compound. Its molecular formula is C13H11ClN2O3 and its molecular weight is 278.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have shown potential as anti-toxoplasma gondii agents . Toxoplasma gondii is a common parasitic protozoan, and the compound’s action against it suggests that it may interact with key proteins or enzymes within this organism.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in the organism’s biological processes . The compound’s hydrazone group could potentially form bonds with target proteins, disrupting their normal function.
Biochemical Pathways
The compound is likely to affect the biochemical pathways of the target organism, Toxoplasma gondii
Result of Action
The result of the compound’s action is likely to be the inhibition of Toxoplasma gondii, given its potential anti-Toxoplasma gondii activity . This could lead to a decrease in the number of these organisms in the host, potentially alleviating symptoms of toxoplasmosis.
Biochemical Analysis
Biochemical Properties
3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in oxidative phosphorylation, such as ATP synthase . This inhibition disrupts the proton gradient across the mitochondrial membrane, affecting cellular energy production. Additionally, the compound can form hydrazone linkages with aldehydes and ketones, which may influence various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HT-29 (colorectal adenocarcinoma) . This compound influences cell signaling pathways, including those involving caspases, which are crucial for the execution of apoptosis. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins . Cellular metabolism is also impacted, as the compound can alter mitochondrial function and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to their inhibition or activation. For example, its interaction with ATP synthase results in the inhibition of this enzyme, disrupting the production of ATP . Additionally, the compound can form hydrazone linkages with carbonyl groups, affecting the structure and function of various biomolecules . These interactions can lead to changes in gene expression and cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound exhibits stability under certain conditions, but it can degrade over extended periods or under specific environmental factors . Long-term exposure to the compound has been shown to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inducing apoptosis in cancer cells without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and damage to vital organs . Understanding the dosage effects is essential for determining the compound’s therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative phosphorylation and other metabolic processes . The compound’s ability to form hydrazone linkages with carbonyl groups can also affect metabolic flux and the levels of various metabolites . These interactions highlight the compound’s potential impact on cellular metabolism and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion or facilitated transport, depending on its concentration and the presence of specific transporters . Once inside the cell, the compound may interact with binding proteins that influence its localization and accumulation . Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to various cellular compartments, including the mitochondria, where it exerts its effects on oxidative phosphorylation . Additionally, it may be directed to specific organelles or compartments through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3-[[(4-chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-6-12(17)11(13(18)19-8)7-15-16-10-4-2-9(14)3-5-10/h2-7,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESUYTAMNDDMTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C=NNC2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxo-4,5-dihydropyrazolo[1,5-a]quinazoline-3-carbonitrile](/img/structure/B1417459.png)
![1-(4-fluorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1417460.png)
![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)



![5-(3,4-Dichlorophenyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417468.png)


![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)

![ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate](/img/structure/B1417477.png)
![5-Isobutyl-2-{[3-(1,1,2,2-tetrafluoroethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1417478.png)
